Sodium hydrogen sulfate

Description

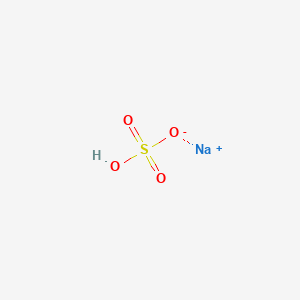

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQBSYUUJJSRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaSO4, NaHSO4, HNaO4S | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033983 | |

| Record name | Sodium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisulfate, aqueous solution is a white crystalline solid dissolved in water. It is corrosive to metals and tissue., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, odourless crystals or granules, White crystals dissolved in water; [CAMEO] Hygroscopic crystals; [CHEMINFO] | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7681-38-1 | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8V88OWIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting point equals 315 °C | |

| Record name | Sodium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Synthesis and Preparation Methodologies of Sodium Hydrogen Sulfate

Conventional Industrial and Laboratory Synthetic Routes

The traditional methods for producing sodium hydrogen sulfate (B86663) are characterized by their reliability and large-scale production capabilities. These routes have been the backbone of the chemical industry for decades.

High-Temperature Synthesis via Reaction of Sodium Chloride with Sulfuric Acid

A prominent industrial method for synthesizing sodium hydrogen sulfate is the Mannheim process, which involves the reaction of sodium chloride (NaCl) and sulfuric acid (H₂SO₄) at elevated temperatures. wikipedia.orgwikipedia.org This highly exothermic reaction proceeds as follows:

NaCl + H₂SO₄ → NaHSO₄ + HCl wikipedia.org

In this process, sodium chloride and sulfuric acid are fed into a specialized furnace, known as a Mannheim furnace, where the reaction takes place. wikipedia.org The initial reaction, which forms this compound, is exothermic and can occur at lower temperatures. yatai.cn The molten this compound is then typically sprayed and cooled to form solid beads. wikipedia.orgchemicalbook.comfao.org A significant co-product of this reaction is hydrogen chloride (HCl) gas, which is often dissolved in water to produce hydrochloric acid, adding to the economic viability of the process. wikipedia.org

To produce sodium sulfate, a second, endothermic step requiring higher temperatures (around 500-600°C) is necessary: yatai.cn

NaCl + NaHSO₄ → Na₂SO₄ + HCl wikipedia.org

Formation from Direct Combination of Sulfuric Acid and Sodium Sulfate

Another conventional route involves the direct reaction of sodium sulfate (Na₂SO₄) with sulfuric acid (H₂SO₄). google.compatsnap.com This method is particularly useful for producing a melt of this compound at temperatures ranging from 200-280°C. google.com The reaction is as follows:

Na₂SO₄ + H₂SO₄ → 2NaHSO₄ melscience.com

This process is straightforward and is often employed when sodium sulfate is readily available as a starting material. patsnap.com The reaction can also be carried out in an aqueous solution where adding concentrated sulfuric acid to a solution saturated with this compound can cause NaHSO₄ to crystallize out. google.com Similarly, adding solid sodium sulfate to this system will cause it to dissolve and precipitate this compound. google.com

Advanced and Green Chemistry Approaches to this compound Production

In response to growing environmental concerns and the need for more efficient and sustainable chemical processes, several advanced and green chemistry approaches for this compound production have been developed. These methods focus on reducing energy consumption, utilizing waste streams, and improving product purity.

Aqueous Carrier Solution Processes for Controlled Crystallization of this compound

A more energy-efficient method involves reacting sodium sulfate and sulfuric acid in an aqueous carrier solution at temperatures below the melting point of this compound, typically under 100°C. google.com This process is exothermic, often eliminating the need for external heating. google.com By carefully controlling the concentration of the carrier solution, which lies within the existence zone for anhydrous NaHSO₄, controlled crystallization of the product can be achieved. google.com The phase diagram for the Na₂SO₄-H₂SO₄-H₂O system is crucial for determining the optimal conditions for this process. psu.edu This method can also utilize Glauber's salt (sodium sulfate decahydrate) as the sodium sulfate source, with any excess crystal water being removed during the process. google.com The resulting crystals can be separated from the mother liquor, which is then recycled back into the process. google.com For instance, a process operating at 80°C yielded a product with a purity of 98.2% NaHSO₄. google.com

Microwave Radiation-Assisted Synthesis for Enhanced Efficiency and Environmental Impact Reduction

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound. echemi.com This technique offers several advantages, including significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. sid.irtandfonline.com The process involves dissolving sodium sulfate in water, adding a molar equivalent of concentrated sulfuric acid, and then heating the solution using microwave radiation. google.com Microwave heating can also control the crystallization process, leading to the formation of high-purity this compound and avoiding the formation of by-products like sodium sesquisulfate, which can occur with conventional heating. google.com Studies have shown that this method can yield a product with an anhydrous this compound content greater than 96%. google.com Furthermore, this compound supported on silica (B1680970) gel (NaHSO₄–SiO₂) has been developed as a reusable and environmentally friendly catalyst for various organic reactions, often facilitated by microwave irradiation. tandfonline.comresearchgate.netresearchgate.net

Interactive Table: Comparison of Synthesis Methods

| Synthesis Method | Reactants | Temperature | Key Advantages | Key Disadvantages |

| Mannheim Process | Sodium Chloride, Sulfuric Acid | High (initial step is exothermic, second step up to 600°C) | Large-scale production, valuable HCl co-product. wikipedia.orgwikipedia.orgyatai.cn | High energy consumption, corrosive environment. wikipedia.orggoogle.com |

| Direct Combination | Sodium Sulfate, Sulfuric Acid | 200-280°C | Straightforward process. google.com | High temperature required, potential for melt handling issues. google.com |

| Aqueous Carrier Solution | Sodium Sulfate, Sulfuric Acid | < 100°C | Low energy consumption, controlled crystallization. google.com | Requires careful control of solution concentration. google.com |

| Microwave-Assisted | Sodium Sulfate, Sulfuric Acid | Controlled (e.g., up to 230°C for a short duration) | Rapid, high purity, energy-efficient. google.com | Scalability for industrial production may be a challenge. |

By-product Recovery and Purification Strategies for Sustainable this compound Production

This compound is often generated as a by-product in various industrial processes. google.comechemi.com For example, it is a by-product in the manufacture of chromium(VI) oxide. google.com It can also be produced during the synthesis of other mineral acids when their sodium salts are reacted with an excess of sulfuric acid. wikipedia.org The resulting acid (HX) is then separated by distillation. wikipedia.org

Sustainable production of this compound is also being explored through the utilization of waste streams from other industries. For instance, sodium sulfate generated as a by-product in the lithium salt production process can be converted to this compound. patsnap.com Similarly, solid slag from the coal chemical industry can be reacted with sulfuric acid to produce this compound, offering a method that aligns with the principles of a circular economy by utilizing waste resources. patsnap.com

Purification of this compound from these by-product streams is crucial for its commercial use. Techniques such as crystallization from aqueous solutions are employed to refine the crude product. echemi.com For instance, a low-concentration NaHSO₄ solution obtained as a by-product can be concentrated by heating and evaporation, followed by crystallization to yield a purified product. echemi.com Furthermore, advanced separation technologies like membrane filtration (nanofiltration) are being investigated for the recovery and purification of sodium sulfate from industrial wastewater, which can then be used as a feedstock for this compound production. researchgate.net

Fundamental Chemical Reactivity and Reaction Mechanisms of Sodium Hydrogen Sulfate

Acid-Base Equilibria and Proton Donating Mechanisms of Sodium Hydrogen Sulfate (B86663)

Sodium hydrogen sulfate is classified as an acid salt, formed from the partial neutralization of a strong acid (sulfuric acid) with a strong base (sodium hydroxide). wikipedia.orgvedantu.com In solution, it is a source of the hydrogen sulfate ion, which is a Brønsted-Lowry acid capable of donating a proton. vaia.com This proton-donating ability is central to its chemical properties and applications, such as its use as a pH-lowering agent in swimming pools and as an acidifier in food products. wikipedia.org

Dissociation Dynamics of the Hydrogen Sulfate Anion in Aqueous Media

When dissolved in water, this compound fully dissociates into sodium ions (Na⁺) and hydrogen sulfate ions (HSO₄⁻). The hydrogen sulfate ion then establishes an equilibrium in the aqueous medium by partially dissociating into a hydronium ion (H₃O⁺) and a sulfate ion (SO₄²⁻). vaia.com

Reaction Equilibrium: HSO₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + SO₄²⁻(aq)

The strength of the hydrogen sulfate ion as an acid is quantified by its acid dissociation constant (Ka). The pKa for this equilibrium is approximately 1.99 to 2.00. quizlet.combrainly.com This value indicates that HSO₄⁻ is a moderately strong weak acid. quora.com

| Acid | Chemical Formula | Kₐ Value | pKₐ Value |

|---|---|---|---|

| Sulfuric Acid (first dissociation) | H₂SO₄ | Very Large | < 0 |

| Hydrogen Sulfate Ion | HSO₄⁻ | 1.2 x 10⁻² | 1.99 |

| Acetic Acid | CH₃COOH | 1.8 x 10⁻⁵ | 4.76 |

| Ammonium Ion | NH₄⁺ | 5.7 x 10⁻¹⁰ | 9.24 |

Research using Raman spectroscopy has provided deeper insights into the dissociation dynamics. These studies reveal that the degree of dissociation of the bisulfate ion is dependent on both temperature and concentration. acs.org Counterintuitively, for all investigated concentrations, the degree of dissociation of HSO₄⁻ continuously increases as the temperature decreases from 326 K down to 180 K. acs.orgresearchgate.net

At a molecular level, the behavior of the HSO₄⁻ ion in water is complex. Computational studies on bisulfate-water clusters (HSO₄⁻(H₂O)ₙ) show that the mobility of the acidic proton is dependent on the extent of hydration. rsc.orgpsu.edu For smaller clusters (n < 8), the proton tends to be relatively stationary. rsc.org As the number of water molecules increases (n > 11), the proton becomes more mobile, facilitating its transfer. rsc.org This process is aided by what has been described as a "see-saw mechanism" for proton transfer within the hydrated cluster. rsc.org The presence of water molecules facilitates the proton transfer from the bisulfate ion, leading to the formation of the sulfate ion in base-containing clusters. acs.orghelsinki.fi

Redox Chemistry and Electron Transfer Pathways Involving this compound

The redox chemistry of this compound is centered on the sulfur atom within the hydrogen sulfate anion.

Role as a Reducing Agent and Subsequent Oxidation Products

This compound does not function as a reducing agent under normal chemical conditions. A reducing agent is a substance that donates electrons to another species, and in the process, its own oxidation state increases. The sulfur atom in the hydrogen sulfate ion (HSO₄⁻) already exists in its highest possible oxidation state of +6. As it cannot be further oxidized, it cannot act as a reducing agent.

This is a point of frequent confusion with sodium hydrogen sulfite (B76179) (NaHSO₃), which contains sulfur in a +4 oxidation state and is a common reducing agent. Because this compound is not a reducing agent, there are no subsequent oxidation products to consider.

Interaction Mechanisms with Oxidizing Agents (e.g., Halogens)

Given that the hydrogen sulfate ion contains sulfur in its highest oxidation state, it primarily acts as an oxidizing agent, particularly in the form of its parent compound, concentrated sulfuric acid. Its interactions with reducing agents, such as certain halide ions, are a cornerstone of inorganic chemistry. chemguide.co.uk

The reaction between concentrated sulfuric acid and sodium halides (NaX) demonstrates a clear trend in the reducing power of the halide ions (F⁻, Cl⁻, Br⁻, I⁻).

Sodium Fluoride (B91410) (NaF) and Sodium Chloride (NaCl): With fluoride and chloride ions, the reaction is a simple acid-base displacement, not a redox reaction. chemguide.co.uk The stronger, less volatile sulfuric acid protonates the halide ion to produce the corresponding hydrogen halide gas (HF or HCl). chemguide.co.uk The oxidation state of sulfur (+6) and the halides (-1) remains unchanged.

NaCl(s) + H₂SO₄(l) → NaHSO₄(s) + HCl(g)

Sodium Bromide (NaBr): The bromide ion is a sufficiently strong reducing agent to reduce concentrated sulfuric acid. In this redox reaction, the bromide ion is oxidized to bromine (Br₂), and the sulfur in H₂SO₄ is reduced from +6 to +4 in sulfur dioxide (SO₂). quora.com

2NaBr(s) + 2H₂SO₄(l) → Br₂(g) + SO₂(g) + Na₂SO₄(s) + 2H₂O(l)

Sodium Iodide (NaI): The iodide ion is an even stronger reducing agent than the bromide ion. It reduces concentrated sulfuric acid more extensively. The iodide ion is oxidized to iodine (I₂), while the sulfur is reduced from +6 to multiple lower oxidation states, primarily to -2 in hydrogen sulfide (B99878) (H₂S), but also to 0 in elemental sulfur and +4 in sulfur dioxide. docbrown.infoquora.com

8NaI(s) + 5H₂SO₄(l) → 4I₂(g) + H₂S(g) + 4Na₂SO₄(s) + 4H₂O(l) docbrown.info

| Reactant | Reaction Type | Halogen Product | Sulfur Reduction Product(s) |

|---|---|---|---|

| NaF / NaCl | Acid-Base Displacement | HF / HCl | None (No Redox) |

| NaBr | Redox | Br₂ | SO₂ (Sulfur Dioxide) |

| NaI | Redox | I₂ | H₂S (Hydrogen Sulfide), S, SO₂ |

Mechanistic Investigations of Complex Chemical Transformations Catalyzed by this compound

This compound's acidity allows it to function as an effective and reusable solid acid catalyst in a variety of organic syntheses, including esterifications and multi-component condensation reactions. tandfonline.comazaruniv.ac.irnih.govalfachemic.com The catalytic mechanism generally involves the protonation of a reactant by the hydrogen sulfate, which increases the reactant's electrophilicity and facilitates the subsequent reaction steps. tandfonline.com

Reaction Pathways for Halogen Acid and Sulfate Formation (e.g., HCl and Na₂SO₄)

The industrial production of hydrogen chloride and sodium sulfate via the Mannheim process is a prime example of a large-scale reaction involving this compound as a key intermediate. wikipedia.orgwikipedia.org The process occurs in two main stages:

Formation of this compound: Solid sodium chloride reacts with concentrated sulfuric acid in an exothermic reaction to produce gaseous hydrogen chloride and molten this compound. wikipedia.org This is an acid-base displacement reaction.

NaCl(s) + H₂SO₄(l) → NaHSO₄(l) + HCl(g)

Formation of Sodium Sulfate: At higher temperatures (in the range of 600-700°C), the initially formed this compound reacts with additional sodium chloride in an endothermic step to produce more hydrogen chloride and sodium sulfate. wikipedia.org

NaCl(s) + NaHSO₄(l) → Na₂SO₄(s) + HCl(g)

2NaCl(s) + H₂SO₄(l) → Na₂SO₄(s) + 2HCl(g)

The mechanism relies on sulfuric acid being a strong, non-volatile acid that can displace the more volatile hydrochloric acid from its salt. chemguide.co.uk The initial step is the protonation of the chloride ion. utdallas.eduyou-iggy.comyou-iggy.com Mechanistic studies suggest that the reaction proceeds by the transfer of a hydrogen atom from a sulfuric acid molecule to a chloride ion on the surface of the solid sodium chloride.

Kinetic and Mechanistic Studies of Inter-Sulfur Species Reactions in the Presence of this compound

This compound (NaHSO₄), as an acidic salt, plays a significant role in influencing the kinetics and mechanisms of reactions involving various sulfur species. Its primary function in these reactions is to provide a source of hydrogen ions (H⁺), which can catalyze or participate in the transformation of sulfur compounds. While direct kinetic studies explicitly detailing the use of this compound in a broad range of inter-sulfur species reactions are not extensively documented in dedicated literature, its effect can be thoroughly understood by examining the acid-catalyzed behavior of key sulfur compounds like thiosulfates, sulfites, and polythionates.

The presence of an acidic environment, such as that created by this compound in an aqueous solution, is a critical factor in the stability and reactivity of many sulfur oxyanions. The protonation of these species often initiates a cascade of complex reactions, including decomposition, disproportionation, and condensation, leading to the formation of a variety of sulfur-containing products.

Acid-Catalyzed Decomposition of Thiosulfate (B1220275)

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l) luckyscience.com

This reaction is characterized by the formation of elemental sulfur as a colloidal suspension, which causes the solution to become turbid. luckyscience.com The rate of this reaction is dependent on the concentrations of both the thiosulfate ion and the hydrogen ion, underscoring the catalytic role of the acid. flinnsci.com

The proposed mechanism for this decomposition involves the initial protonation of the thiosulfate ion to form thiosulfuric acid (H₂S₂O₃), which is unstable and subsequently decomposes. A simplified mechanistic pathway can be described as follows:

Protonation: S₂O₃²⁻ + H⁺ ⇌ HS₂O₃⁻ flinnsci.com

Further Protonation: HS₂O₃⁻ + H⁺ ⇌ H₂S₂O₃

Decomposition: H₂S₂O₃ → H₂SO₃ + S

Sulfurous Acid Equilibrium: H₂SO₃ ⇌ H₂O + SO₂

Kinetic studies have shown that the reaction rate can be complex, with the order of reaction with respect to the thiosulfate and hydrogen ions varying under different concentration regimes. flinnsci.comacs.org For instance, at lower concentrations, the reaction can appear to be approximately 3/2-order in sodium thiosulfate and 1/2-order in hydrochloric acid. flinnsci.com A bimolecular reaction between HS₂O₃⁻ and S₂O₃²⁻ has also been proposed as a key step in the decomposition process under certain conditions. acs.org

Reactions Involving Sulfites and Polythionates

In systems containing multiple sulfur species, the acidic conditions provided by this compound can drive a variety of inter-sulfur reactions. For instance, the reaction between sulfide and sulfite to form thiosulfate is pH-dependent. In neutral to weakly alkaline solutions, the reaction proceeds as:

2HS⁻ + 4HSO₃⁻ → 3S₂O₃²⁻ + 3H₂O acs.org

However, at lower pH values (below 3), the decomposition of thiosulfate becomes significant, altering the product distribution. wikipedia.org

The reactions of polythionates, such as tetrathionate (B1226582) (S₄O₆²⁻) and hexathionate (S₆O₆²⁻), with sulfite (SO₃²⁻) and thiosulfate are also highly influenced by pH. The reaction between tetrathionate and sulfite, known as sulfitolysis, is pH-dependent. nih.gov Similarly, the reaction of hexathionate with sulfite and thiosulfate has been studied in slightly acidic media (pH 4.0-5.0), where elementary sulfur is a common product. acs.org The pH affects the equilibrium between sulfite and bisulfite (HSO₃⁻), and the reactivity of these two species towards the polythionate chain can differ significantly. nih.gov

A proposed kinetic model for the concurrent reactions of hexathionate with thiosulfate and sulfite in a slightly acidic medium involves several steps, including the nucleophilic attack of sulfite and thiosulfate on the sulfur atoms of the polythionate chain. acs.org The presence of H⁺ ions, supplied by a compound like this compound, is crucial for establishing the necessary pH environment for these transformations to occur at appreciable rates.

The following table summarizes kinetic data for relevant acid-influenced reactions of sulfur species.

| Reaction | Reactants | Conditions | Rate Law/Kinetic Parameters | Reference |

| Acid Decomposition of Thiosulfate | S₂O₃²⁻, H⁺ | Dilute aqueous solution | Rate ≈ k[S₂O₃²⁻]¹·⁵[H⁺]⁰·⁵ (approx.) | flinnsci.com |

| Acid Decomposition of Thiosulfate | HS₂O₃⁻, S₂O₃²⁻ | Dilute HCl solution | Interpretable as a bimolecular reaction | acs.org |

| Sulfide and Sulfite Reaction | HS⁻, HSO₃⁻ | pH 8-9 | d[S₂O₃²⁻]/dt = kₐ[HS⁻][HSO₃⁻]² | acs.org |

| Hexathionate and Sulfite/Thiosulfate | S₆O₆²⁻, SO₃²⁻, S₂O₃²⁻ | pH 4.0-5.0 | First-order in both reactants | acs.org |

| Tetrathionate and Sulfite | S₄O₆²⁻, S(IV) species | Slightly acidic to neutral | pH-dependent, first-order in both reactants | nih.gov |

Catalytic Applications of Sodium Hydrogen Sulfate in Organic and Inorganic Transformations

Heterogeneous Catalysis with Silica-Supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄/SiO₂)

Silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) is a versatile and efficient heterogeneous acid catalyst utilized in a wide array of organic transformations. The catalyst is typically prepared by impregnating silica (B1680970) gel with an aqueous solution of this compound, followed by drying to obtain a free-flowing solid powder. This process results in a catalyst that is non-toxic, inexpensive, and stable. nih.gov The heterogeneous nature of NaHSO₄/SiO₂ allows for its simple removal from the reaction mixture by filtration, enabling its recovery and reuse in subsequent reactions. This reusability is a key advantage, making synthetic processes more economical and sustainable. The catalyst has demonstrated high efficiency in promoting various reactions, often under mild and solvent-free conditions, which further contributes to its standing as a green catalyst. nih.gov

Catalytic Performance in Carbon-Carbon Bond Forming Reactions

NaHSO₄/SiO₂ has proven to be a highly effective catalyst in promoting several types of carbon-carbon bond forming reactions, which are fundamental to the synthesis of more complex organic molecules.

Electrophilic Substitution Reactions (e.g., Synthesis of Bis- and Tris(1H-indol-3-yl)methanes)

The electrophilic substitution reaction of indoles with aldehydes and ketones is a crucial method for the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activities. NaHSO₄/SiO₂ has been shown to be an effective catalyst for this transformation. semanticscholar.org The reaction involves the electrophilic substitution at the C-3 position of the indole ring. The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the indole. This methodology offers several advantages, including high yields, short reaction times, and mild, often solvent-free, reaction conditions. semanticscholar.org The use of NaHSO₄/SiO₂ provides a greener alternative to traditional acid catalysts. semanticscholar.org

Interactive Table: Synthesis of Bis(indolyl)methanes using NaHSO₄/SiO₂

| Aldehyde | Indole | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Indole | 10 min | 95% |

| 4-Chlorobenzaldehyde | Indole | 12 min | 92% |

| 4-Methoxybenzaldehyde | Indole | 15 min | 90% |

Friedel-Crafts Additions

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The synthesis of bis(indolyl)methanes, as discussed previously, is a pertinent example of a Friedel-Crafts-type reaction. In this context, the indole acts as the nucleophilic aromatic ring, and the aldehyde, activated by the NaHSO₄/SiO₂ catalyst, serves as the electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the electron-rich indole ring. This catalytic system avoids the use of harsh and corrosive Lewis acids traditionally employed in Friedel-Crafts reactions, such as aluminum chloride.

Multi-Component Reaction Systems (e.g., Biginelli Reaction, Amidoalkyl Naphthol Synthesis)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and procedural simplicity. NaHSO₄/SiO₂ has been successfully employed as a catalyst in several MCRs.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds of significant pharmacological interest. NaHSO₄/SiO₂ efficiently catalyzes this reaction, leading to excellent yields and short reaction times. researchgate.net The use of this heterogeneous catalyst simplifies the work-up procedure and allows for the reuse of the catalyst. researchgate.net

Interactive Table: NaHSO₄/SiO₂ Catalyzed Biginelli Reaction

| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | 93% |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 91% |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 92% |

Amidoalkyl Naphthol Synthesis: The synthesis of amidoalkyl naphthols is another important MCR, involving the condensation of β-naphthol, an aldehyde, and an amide or urea. NaHSO₄/SiO₂ serves as an effective and recyclable catalyst for this transformation, often conducted under solvent-free conditions. nih.govorganic-chemistry.org This method provides a green and efficient pathway to these biologically active molecules, with advantages including high yields, short reaction times, and simple work-up. organic-chemistry.org

Synthesis of 1,1-Diacetates (Acylals) from Aldehydes

The protection of aldehydes as 1,1-diacetates (acylals) is a common strategy in multi-step organic synthesis. NaHSO₄/SiO₂ has been reported as a mild, convenient, and inexpensive catalyst for the conversion of various aldehydes into their corresponding acylals using acetic anhydride. This reaction proceeds efficiently under solvent-free conditions at room temperature. The catalyst exhibits excellent chemoselectivity, as aldehydes can be selectively protected in the presence of ketones. The reusability of the catalyst and the simplicity of the procedure make this a highly practical and environmentally friendly method.

Interactive Table: Synthesis of 1,1-Diacetates using NaHSO₄/SiO₂

| Aldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 15 | 95% |

| 4-Chlorobenzaldehyde | 10 | 98% |

| 4-Nitrobenzaldehyde | 5 | 96% |

| Cinnamaldehyde | 20 | 92% |

Synthesis of Heterocyclic Compounds (e.g., 2-Thiazolamines, Pyrazole, Pyranyl Pyridine Derivatives, Coumarin Derivatives via Pechmann Condensation)

NaHSO₄/SiO₂ is also a valuable catalyst for the synthesis of a variety of heterocyclic compounds.

2-Thiazolamines: While this compound in an aqueous medium has been shown to be an effective catalyst for the regioselective synthesis of 2-thiazolamines, the application of its silica-supported counterpart offers the typical advantages of heterogeneous catalysis, such as ease of separation and catalyst recycling.

Pyrazole and Pyranyl Pyridine Derivatives: NaHSO₄/SiO₂ has been utilized as an efficient and reusable catalyst for the synthesis of pyrazole and pyranyl pyridine derivatives from heterocyclic β-enaminones under solvent-free conditions. This methodology is characterized by high conversions, clean reaction profiles, and simple experimental and work-up procedures.

Coumarin Derivatives via Pechmann Condensation: The Pechmann condensation, the synthesis of coumarins from a phenol and a β-ketoester, is effectively catalyzed by NaHSO₄/SiO₂. This method often proceeds under solvent-free conditions and provides good to excellent yields of the desired coumarin derivatives. The use of NaHSO₄/SiO₂ avoids the need for corrosive and hazardous acids like sulfuric acid, which are traditionally used in this reaction.

Catalysis in Functional Group Transformations

This compound has proven to be a powerful catalyst for a variety of functional group transformations, offering advantages such as high selectivity, mild reaction conditions, and operational simplicity. Its applications range from the selective removal of protecting groups to facilitating nitration, oxidation, bromination, and esterification reactions.

Nitration and Nitrosation Reactions

Nitration: The introduction of a nitro group (-NO₂) into an aromatic ring is a fundamental transformation in organic synthesis. A mixture of sodium nitrite (NaNO₂) and wet silica-supported this compound has been shown to be an effective system for the nitration of phenols at room temperature, affording high yields of nitrophenols. This method provides a milder and more convenient alternative to the traditional use of concentrated nitric and sulfuric acids.

Nitrosation: Nitrosation, the introduction of a nitroso group (-NO), is another important functional group transformation. A combination of this compound and sodium nitrite in the presence of wet SiO₂ serves as an effective nitrosating agent for secondary amines, leading to the formation of their corresponding nitroso derivatives under mild conditions. researchgate.net

Table 2: Nitration of Phenols using NaNO₂ and NaHSO₄·SiO₂

| Substrate | Products | Reaction Time (min) | Isolated Yield (%) |

| Phenol | 2-Nitrophenol, 4-Nitrophenol | 15 | 89 |

| 4-Methylphenol | 2-Nitro-4-methylphenol | 15 | 95 |

| 4-Chlorophenol | 2-Nitro-4-chlorophenol | 20 | 90 |

| 4-Bromophenol | 2-Nitro-4-bromophenol | 18 | 90 |

Oxidation and Bromination Reactions

While the direct catalytic use of this compound in oxidation and bromination reactions is less commonly reported than for other transformations, related systems highlight its potential.

Oxidation: The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. While strong oxidizing agents are often used, the development of milder, more selective methods is an ongoing area of research. Although direct catalysis by this compound is not extensively documented, its acidic nature could potentially be harnessed in conjunction with other oxidants to develop novel oxidative systems.

Bromination: An adduct of sodium sulfate, hydrogen peroxide, and sodium chloride has been developed for the regioselective oxidative bromination of unprotected aromatic primary amines. This system uses potassium bromide as the brominating agent and demonstrates high chemoselectivity for monobromination. While this does not directly involve this compound, it points to the utility of sulfate salts in facilitating such transformations.

Esterification Processes

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a widely used reaction in both laboratory and industrial settings. This compound has been shown to be an effective and environmentally friendly catalyst for these reactions.

A notable example is the esterification of oleic acid with oleyl alcohol to produce oleyl oleate, a synthetic wax ester. wikipedia.orglibretexts.org This reaction, catalyzed by a catalytic amount of this compound (10%), proceeds under mild, solvent-free conditions at 130°C for 8 hours, achieving a high yield of 90%. wikipedia.orglibretexts.org This demonstrates the potential of this compound as a green catalyst for the synthesis of valuable esters.

Table 3: Esterification of Oleic Acid with Oleyl Alcohol using NaHSO₄

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oleic Acid, Oleyl Alcohol | NaHSO₄ (10%) | 130 | 8 | 90 | wikipedia.orglibretexts.org |

Catalyst Design, Optimization, and Sustainable Practices

The development of heterogeneous catalysts is a key aspect of green and sustainable chemistry. Immobilizing homogeneous catalysts on solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often, enhanced stability and selectivity.

Preparation and Immobilization Techniques for Silica-Supported NaHSO₄

Silica-supported this compound (NaHSO₄·SiO₂) is a widely used heterogeneous catalyst that combines the acidic properties of this compound with the high surface area and mechanical stability of silica gel. The preparation of this catalyst is straightforward and cost-effective.

The typical preparation involves dissolving this compound monohydrate (NaHSO₄·H₂O) in water and then adding silica gel to the solution. The mixture is stirred to allow for the adsorption of the this compound onto the surface of the silica gel. The water is then removed by gentle heating and subsequent drying in an oven at around 120°C. This process results in a free-flowing white solid powder.

The adsorption behavior of this compound on silica gel involves both chemical and physical interactions. There is evidence of a chemical interaction between the this compound and the hydroxyl groups (Si-OH) on the surface of the silica gel. This immobilization creates a solid acid catalyst that is easy to handle and can be readily removed from the reaction mixture by simple filtration, allowing for its potential reuse and contributing to more sustainable chemical processes.

Recyclability and Reusability Studies of Heterogeneous this compound Catalysts

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable chemical processes. mdpi.com this compound, particularly when supported on solid materials like silica gel (NaHSO₄·SiO₂), has demonstrated excellent recyclability in various organic syntheses. researchgate.nettandfonline.com

Research has shown that the catalyst can be easily separated from the reaction mixture through simple filtration. researchgate.net For instance, in the synthesis of imines through the condensation of carbonyl compounds with amines under microwave irradiation, silica gel-supported this compound was recovered and reused up to ten times without a significant loss of catalytic activity. researchgate.net The catalyst was simply washed with diethyl ether and reactivated by heating in an oven. researchgate.net

Similarly, in the one-pot preparation of amidoalkyl naphthols, the catalyst was recovered in excellent yields and reused for five consecutive cycles, showing consistent activity with the fresh catalyst. semanticscholar.org The recovery process involved washing with chloroform and drying at 100°C. semanticscholar.org The reusability of NaHSO₄·SiO₂ has also been demonstrated in the synthesis of trisubstituted quinolines, where it was used for three successive runs with only a minor decrease in product yield. arkat-usa.org

These studies highlight the robustness and stability of heterogeneous this compound catalysts, making them an attractive option for industrial applications where catalyst longevity and process efficiency are paramount. hilarispublisher.com

Table 1: Recyclability of Heterogeneous this compound Catalysts in Various Reactions

| Reaction Type | Catalyst | Recovery Method | Number of Cycles | Initial Yield (%) | Final Yield (%) | Reference |

| Synthesis of Imines | NaHSO₄·SiO₂ | Washing with diethyl ether, oven activation | 10 | Excellent | Maintained | researchgate.net |

| Preparation of Amidoalkyl Naphthols | NaHSO₄·H₂O | Washing with CHCl₃, drying at 100°C | 5 | High | No significant loss | semanticscholar.org |

| Synthesis of Trisubstituted Quinolines | NaHSO₄·SiO₂ | Simple filtration | 3 | 92 | 86 | arkat-usa.org |

| Synthesis of β-acetamido ketones | NaHSO₄ | Not specified | Not specified | Excellent | Not specified | arkat-usa.org |

Homogeneous Catalysis and Acidic Regulation Roles of this compound in Solution-Phase Reactions

While heterogeneous applications are common, this compound also functions effectively as a homogeneous catalyst in solution-phase reactions. In its anhydrous form, it is a hygroscopic, white, granular solid that is soluble in water, forming strongly acidic solutions. sciencemadness.org This acidity is central to its catalytic activity and its role in regulating the pH of a reaction medium. vedantu.com

This compound is considered an acid salt, formed from the partial neutralization of sulfuric acid. sciencemadness.org When dissolved in water, it dissociates to release hydrogen ions (H⁺), thereby lowering the pH of the solution. vedantu.com This property is utilized in various applications, from industrial cleaning to pH adjustment in swimming pools. byjus.com

In organic synthesis, the acidic environment created by dissolved this compound can catalyze a variety of transformations. For example, it has been used in the synthesis of β-acetamido ketones through a one-pot, four-component condensation reaction. arkat-usa.org The proposed mechanism suggests that the catalyst facilitates the acylation of the aldehyde, which then reacts with acetonitrile to form the final product. arkat-usa.org

The ability of this compound to act as a proton source is fundamental to its role in acid catalysis. It can protonate reactants, making them more susceptible to nucleophilic attack, a common step in many organic reactions. Its solubility in certain reaction media allows for uniform catalysis throughout the solution, a characteristic advantage of homogeneous catalysis. seppure.com

Comparative Analysis of this compound with Alternative Acidic Catalysts in Green Chemistry

The principles of green chemistry emphasize the use of environmentally benign and efficient catalytic systems. azaruniv.ac.ir this compound aligns well with these principles due to its low toxicity, ease of handling, and reusability, especially in its heterogeneous form. semanticscholar.orgresearchgate.net

When compared to traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and hydrofluoric acid (HF), this compound offers significant advantages. semanticscholar.org These conventional acids are often highly corrosive, toxic, and difficult to separate from the reaction mixture, leading to waste generation and product purification challenges. semanticscholar.org this compound, being a solid, is safer to handle and transport, and its heterogeneous forms are easily recoverable, minimizing catalyst waste. semanticscholar.org

In specific reactions, this compound has shown comparable or even superior performance to other catalysts. For instance, in the synthesis of 1-amidoalkyl-2-naphthol derivatives, NaHSO₄·H₂O was found to be more effective in terms of reaction times and product yields compared to catalysts such as ceric sulfate (Ce(SO₄)₂), iodine, and K₅CoW₁₂O₄₀·3H₂O. semanticscholar.org

Furthermore, in the synthesis of 4(3H)-quinazolinones, silica-supported this compound was compared with Amberlyst-15, another solid acid catalyst. Both catalysts were found to be highly efficient under solvent-free conditions, providing excellent yields in short reaction times. oup.com This demonstrates that this compound is a competitive and green alternative to other solid acid catalysts.

The use of solid acids like this compound is a growing trend in green chemistry as they offer easier separation, reduce chemical waste, and are often reusable. azaruniv.ac.ir

Table 2: Comparison of this compound with Other Acid Catalysts

| Reaction | Catalyst | Conditions | Yield (%) | Reaction Time | Advantages of NaHSO₄ | Reference |

| Synthesis of 1-amidoalkyl-2-naphthols | NaHSO₄·H₂O | Solvent-free, 120°C | 95 | 10 min | Shorter reaction time, higher yield | semanticscholar.org |

| Ce(SO₄)₂ | Reflux in CH₃CN | 92 | 20 h | semanticscholar.org | ||

| Iodine | Solvent-free, 80°C | 94 | 15 min | semanticscholar.org | ||

| K₅CoW₁₂O₄₀·3H₂O | Reflux in CH₃CN | 90 | 24 h | semanticscholar.org | ||

| Synthesis of 4(3H)-quinazolinones | NaHSO₄·SiO₂ | Solvent-free, 100°C | 98 | 5 min | Environmentally benign, cost-effective | oup.com |

| Amberlyst-15 | Solvent-free, 100°C | 96 | 5 min | oup.com |

Crystallography and Structural Characterization of Sodium Hydrogen Sulfate and Its Analogues

Polymorphism and Crystalline Modifications of Anhydrous Sodium Hydrogen Sulfate (B86663) (e.g., A-NaHSO₄, B-NaHSO₄, α-NaHSO₄)

Anhydrous sodium hydrogen sulfate is known to exhibit polymorphism, the ability of a substance to exist in more than one crystal structure. Research has identified at least two distinct anhydrous modifications, designated as α-NaHSO₄ and β-NaHSO₄.

Studies utilizing Raman spectroscopy and differential scanning calorimetry have elucidated the relationship between these two phases. spectroscopyonline.com β-NaHSO₄ is identified as a metastable phase, which undergoes an irreversible phase transition to the thermodynamically stable α-NaHSO₄ form. spectroscopyonline.com This transformation is exothermic, releasing approximately 3.5 kJ/mol of energy. spectroscopyonline.com The transition can be triggered through two primary pathways:

Thermal Pathway: Heating the metastable β-form to temperatures above 434 K (161 °C) induces the transformation to the α-phase. spectroscopyonline.com

Chemical Pathway: Exposure of the β-phase to water can also mediate the transition to the α-phase, which is considered an intermediate between the metastable anhydrous form and the hydrated crystal. spectroscopyonline.com

The formation of these polymorphs can be influenced by the synthesis conditions. For instance, in the reaction of sodium chloride (NaCl) with sulfuric acid (H₂SO₄), the concentration of water plays a critical role. At low water concentrations, the reaction initially yields the metastable β-NaHSO₄, which subsequently converts to α-NaHSO₄ over time. spectroscopyonline.com Conversely, at higher water concentrations, the stable α-NaHSO₄ is formed directly, often alongside the monohydrate. spectroscopyonline.com The anhydrous form of this compound possesses a triclinic crystal structure. spectroscopyonline.com

Hydrated Forms of this compound (e.g., Monohydrate) and Related Hydrated Sulfates

This compound readily forms a hydrated crystal, with the most common being the monohydrate (NaHSO₄·H₂O). The crystal structure of this compound monohydrate has been meticulously determined using three-dimensional single-crystal X-ray diffraction methods.

The monohydrate crystallizes in the monoclinic system, belonging to the space group Aa. The structure reveals a complex network where the hydrogen sulfate (HSO₄⁻) anions are interconnected by acidic hydrogen atoms, forming chains. These chains are then linked transversely by water molecules through hydrogen bonding to the remaining oxygen atoms of the sulfate groups. Each sodium ion (Na⁺) is coordinated by six oxygen atoms in an irregular octahedral arrangement.

Detailed crystallographic data for this compound monohydrate at room temperature is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Aa |

| a | 8.217 Å |

| b | 7.788 Å |

| c | 7.814 Å |

| β | 119° 56' |

| Formula Units (Z) | 4 |

| Calculated Density | 2.12 g/cm³ |

Data sourced from a single-crystal X-ray diffraction study.

Within the distorted tetrahedral geometry of the HSO₄⁻ anion, the sulfur-oxygen bond involving the hydrogen atom (S-O(H)) is elongated (1.61 Å) compared to the other three sulfur-oxygen bonds (average 1.45 Å), which is a characteristic feature of the hydrogen sulfate ion. spectroscopyonline.com

Advanced Diffraction Techniques for Crystal Structure Elucidation

X-ray diffraction is an indispensable tool for the structural analysis of crystalline materials like this compound. Both single-crystal and powder diffraction methods provide complementary information essential for a complete crystallographic characterization.

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement and Bonding in this compound Systems

The structural elucidation of this compound monohydrate serves as a prime example of the power of this technique. spectroscopyonline.com In that study, researchers used equi-inclination Weissenberg photographs to collect diffraction data from a single crystal. The intensities of the diffracted X-rays were measured and processed to generate an electron density map of the unit cell. Through a process of least-squares refinement, the exact coordinates of the sodium, sulfur, and oxygen atoms were determined, leading to the detailed structural description discussed in the previous section, including the precise S-O bond lengths and the coordination environment of the sodium ion. spectroscopyonline.com

Spectroscopic Probing of Molecular Structure and Vibrational Dynamics

While diffraction techniques map the long-range atomic order, spectroscopic methods probe the molecular-level structure by examining the vibrational motions of atoms and functional groups.

Infrared Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a key analytical technique for identifying functional groups and studying intermolecular forces, such as hydrogen bonding, within a crystal. creative-biostructure.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The IR spectrum of this compound is dominated by the vibrational modes of the hydrogen sulfate (HSO₄⁻) anion. Key spectral features include:

O-H Stretching: The stretching vibration of the hydroxyl group (O-H) within the HSO₄⁻ ion. This band is particularly sensitive to hydrogen bonding.

S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfur-oxygen double bonds.

S-O(H) Stretching: The stretching vibration of the single bond between sulfur and the hydroxyl oxygen.

S-O-H Bending: The in-plane bending or deformation of the S-O-H angle.

Studies on hydrated bisulfate anion clusters have shown that the vibrational frequencies are highly sensitive to the degree of hydration and the nature of the hydrogen-bonding network. rasayanjournal.co.inphotonics.comnih.gov For example, the S-O-H bending mode undergoes a significant blue shift (moves to a higher frequency) as the number of hydrating water molecules increases. rasayanjournal.co.innih.gov This shift, from around 1193 cm⁻¹ in HSO₄⁻(H₂O) to 1381 cm⁻¹ in HSO₄⁻(H₂O)₁₂, indicates a strengthening of the hydrogen-bonding network involving the acidic proton of the bisulfate ion. rasayanjournal.co.innih.gov This increased interaction represents the initial step towards acid dissociation in an aqueous environment.

By comparing the IR spectra of the anhydrous polymorphs (α- and β-NaHSO₄) with that of the monohydrate (NaHSO₄·H₂O), one can discern the influence of the crystal water. The spectrum of the monohydrate is expected to show additional broad absorption bands corresponding to the stretching and librational (rocking) modes of the water molecules, which are absent in the anhydrous forms. The position and shape of the O-H and S=O stretching bands can also provide insights into the differences in hydrogen bond strength and molecular packing between the different crystalline forms.

Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystals, providing detailed information about chemical structure, phase, and polymorphism. In the study of this compound (NaHSO₄), Raman spectroscopy offers insights into the sulfate group's vibrational behavior and the influence of the crystal lattice.

The sulfate ion (SO₄²⁻), belonging to the Td point group, exhibits four fundamental vibrational modes: a non-degenerate symmetric stretching mode (ν₁), a doubly degenerate symmetric bending mode (ν₂), a triply degenerate asymmetric stretching mode (ν₃), and a triply degenerate asymmetric bending mode (ν₄). In aqueous solutions, these modes are observed at approximately 981 cm⁻¹ (ν₁), 451 cm⁻¹ (ν₂), 1104 cm⁻¹ (ν₃), and 613 cm⁻¹ (ν₄) rruff.info. However, in the crystalline state of this compound, the reduction in symmetry causes splitting of these degenerate modes. rruff.info

A study on various sulfate crystals, including this compound, identified the characteristic frequencies of the sulfate group. rasayanjournal.co.in For this compound, a prominent Raman peak observed around 985 cm⁻¹ is assigned to the ν₁ symmetric stretching mode of the SO₄ group. rasayanjournal.co.in This is consistent with the strong intensity band typically observed for this mode in sulfate-containing compounds. rruff.info

The vibrational spectrum of this compound is further characterized by bands corresponding to the other fundamental modes. The ν₂ bending vibrations typically appear in the 400-500 cm⁻¹ region, while the ν₄ bending modes are found around 600-700 cm⁻¹. The ν₃ asymmetric stretching modes are generally observed at higher frequencies, often above 1000 cm⁻¹. For instance, in sodium sulfate (Na₂SO₄), a related compound, the ν₂ mode appears as peaks at 449 cm⁻¹ and 467 cm⁻¹, the ν₄ mode at 620 cm⁻¹, 632 cm⁻¹, and 647 cm⁻¹, and the ν₃ mode at 1101 cm⁻¹, 1131 cm⁻¹, and 1152 cm⁻¹. researchgate.net

The precise positions of these Raman bands can be influenced by factors such as cation size and hydration state. researchgate.netsemanticscholar.org In solid salts, the position of each Raman peak tends to decrease with an increasing radius of the cation, with the ν₁ mode being particularly sensitive to this effect. semanticscholar.org This sensitivity, however, diminishes in aqueous solutions. semanticscholar.org

The following table summarizes the typical Raman active vibrational modes for sulfate groups, which are instrumental in the structural analysis of this compound.

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) in Aqueous Solution |

| ν₁ (A₁) | Symmetric stretching | 981 rruff.info |

| ν₂ (E) | Symmetric bending | 451 rruff.info |

| ν₃ (F₂) | Asymmetric stretching | 1104 rruff.info |

| ν₄ (F₂) | Asymmetric bending | 613 rruff.info |

Data sourced from studies on sulfate vibrational modes. rruff.info

Microscopic and Surface Analysis of this compound Materials

Microscopic and surface analysis techniques are essential for characterizing the morphology, topography, and nanoscale structural features of this compound materials. These methods provide visual evidence of the physical characteristics of the crystals and their surfaces, which are crucial for understanding their behavior in various applications.

Scanning Electron Microscopy (SEM) for Morphology and Surface Topography

Scanning Electron Microscopy (SEM) is a versatile technique for obtaining high-resolution images of a sample's surface. It is particularly useful for examining the morphology (shape and size) and topography (surface features) of crystalline materials like this compound.

SEM has been employed to observe the dynamic processes of hydration and dehydration of sodium sulfate salts, which are closely related to this compound. publicationslist.orgresearchgate.net For example, environmental scanning electron microscopy (E-SEM) studies have shown that large crystals of anhydrous sodium sulfate, when exposed to water vapor, initially form a surface layer of sodium sulfate decahydrate. publicationslist.orgresearchgate.net This skin can inhibit complete hydration until enough liquid water is present to dissolve it. publicationslist.orgresearchgate.net

Observations at high magnifications (200-10,000x) have revealed that the dehydration of sodium sulfate decahydrate results in the formation of a porous, high-surface-area structure composed of sub-micron particles. researchgate.net Subsequent dissolution and recrystallization can lead to the formation of much larger, well-defined crystals of sodium sulfate decahydrate, typically in the range of 10-100 μm. publicationslist.orgresearchgate.net These studies highlight the significant morphological changes that can occur on the surface of these sulfate salts under varying humidity conditions.

The following table outlines the key morphological features of sodium sulfate hydrates observed by SEM, which can provide insights into the expected morphology of this compound under similar conditions.

| Feature | Description |

| Initial Hydration | Formation of a decahydrate skin on anhydrous crystals. publicationslist.orgresearchgate.net |

| Dehydration Product | Porous structure of sub-micron particles. researchgate.net |

| Recrystallization | Formation of large (10-100 μm), well-defined decahydrate crystals. publicationslist.orgresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Investigations

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale and even atomic-scale structures. nanoscience.comresearchgate.net This technique is invaluable for detailed investigations of the internal structure, crystallinity, and defects within this compound materials. researchgate.net

To obtain a TEM image, a high-energy electron beam is passed through an extremely thin sample (typically less than 100 nm). nanoscience.comresearchgate.net The resulting image provides detailed information about the material's internal features. TEM can be used to characterize the crystal structure of individual nanoparticles and identify any lattice imperfections. acs.org

While specific TEM studies focused solely on this compound are not extensively detailed in the provided search results, the principles of TEM are broadly applicable. For related materials, TEM has been instrumental in understanding the atomic structures and how they relate to the material's properties. researchgate.netillinois.edu The ability of TEM to probe structural evolution in real-time also presents opportunities for in-situ studies of phase transitions or reactions in this compound at the nanoscale. researchgate.netillinois.edu

The power of TEM in materials science is summarized in the table below, highlighting its capabilities for nanoscale structural investigations.

| Capability | Description |

| High Resolution Imaging | Visualization of atomic-scale structures and crystal lattices. nanoscience.comresearchgate.net |

| Nanoscale Analysis | Characterization of the internal structure and crystallinity of individual nanoparticles. researchgate.netacs.org |

| In-situ Studies | Real-time observation of structural changes due to external stimuli. researchgate.netillinois.edu |

Thermal Analysis for Phase Transitions and Dehydration Mechanisms

Thermal analysis techniques are fundamental in studying the physical and chemical changes that occur in a material as a function of temperature. For this compound and its derivatives, these methods are crucial for understanding phase transitions and dehydration processes.

Differential Thermal Analysis (DTA) of this compound

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. cam.ac.ukmat-cs.com This method is highly sensitive to thermal events such as phase transitions, melting, and decomposition. mat-cs.com

Sodium sulfate, a compound closely related to this compound, is known to exhibit a complex polymorphism with five different phases (I-V). researchgate.net DTA, along with Differential Scanning Calorimetry (DSC), has been instrumental in studying the transitions between these polymorphs. researchgate.net For instance, the transition from phase V to phase I in anhydrous sodium sulfate is observed as an endothermic peak in DTA/DSC curves. researchgate.net

The transition temperatures of salt hydrates are also well-defined and can be used as temperature calibration points. The transition of sodium sulfate decahydrate to the anhydrous form occurs at a well-established temperature of 32.383 ± 0.001 °C. nih.gov DTA can precisely detect such transitions.

The following table presents key phase transition temperatures for sodium sulfate, which are relevant for understanding the thermal behavior of related sulfate compounds.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) |

| Na₂SO₄·10H₂O → Na₂SO₄ | 32.383 nih.gov | - |

| Na₂SO₄ (V) → Na₂SO₄ (I) | 240.6 researchgate.net | 248.3 researchgate.net |

Data obtained from studies on sodium sulfate phase transitions. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) of this compound Derivatives

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. thermalsupport.com This technique is particularly useful for studying dehydration processes in hydrated salts, as it directly quantifies the loss of water molecules.

The dehydration of hydrates often occurs in multiple steps, which can be resolved using TGA. hitachi-hightech.com For example, the dehydration of copper sulfate pentahydrate (CuSO₄·5H₂O) shows distinct mass loss steps corresponding to the sequential removal of water molecules. thermalsupport.com Similarly, TGA studies on sodium thiosulfate (B1220275) pentahydrate (STS-PH) have shown a two-step dehydration process involving a dihydrate intermediate. acs.org

The heating rate and atmosphere can influence the dehydration mechanism. acs.orgosti.gov Controlled rate thermal analysis (CRTA) mode in TGA can be used to better isolate overlapping dehydration steps by adjusting the heating rate based on the rate of mass loss. hitachi-hightech.com

A study on magnesium sulfate hydrates, which are also relevant analogues, demonstrated the use of TGA to determine the water content and identify different hydrated phases. tue.nl For instance, the total weight loss of epsomite (MgSO₄·7H₂O) to form kieserite (MgSO₄·H₂O) was found to be in good agreement with the theoretical value. tue.nl

The table below provides an example of multi-step dehydration as observed by TGA for a related sulfate hydrate.

| Compound | Dehydration Steps | Observed Mass Loss |

| Copper Sulfate Pentahydrate | 2H₂O, 2H₂O, 1H₂O | Stepwise loss corresponding to the removal of water molecules in a 2:2:1 ratio. thermalsupport.com |

This information is crucial for understanding the thermal stability and decomposition pathways of this compound and its hydrated forms.

Computational Crystallography and Modeling of this compound Crystal Structures

Computational crystallography has emerged as a powerful complement to experimental techniques like X-ray and neutron diffraction for the characterization of crystalline materials. These computational methods provide a deeper understanding of the electronic structure, bonding, and energetic properties of crystal structures at an atomic level. For this compound (NaHSO₄) and its analogues, computational modeling, particularly through Density Functional Theory (DFT) and molecular dynamics (MD), offers valuable insights into their structural stability, vibrational properties, and the nature of intermolecular interactions.

Theoretical Approaches to Crystal Structure Modeling

The primary goal of computational crystallography in the context of this compound is to accurately predict its crystal structure and properties. This involves determining the arrangement of sodium (Na⁺) and bisulfate (HSO₄⁻) ions in the unit cell, as well as calculating lattice parameters, bond lengths, and bond angles.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting the geometric and electronic properties of crystalline solids. In the study of this compound and its derivatives, DFT calculations are employed to:

Optimize the molecular geometry to find the most stable atomic arrangement.

Calculate the electronic properties, such as the distribution of electron density and electrostatic potential.

Analyze chemical bonding and intermolecular forces, including hydrogen bonding.

A notable application of DFT is in the study of complex crystals incorporating the sodium bisulfate group, such as p-nitrophenol sodium-bisulfate (PNSB). tandfonline.com In such studies, a functional like B3LYP is often used to optimize the geometry and predict vibrational frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy for validation. tandfonline.com

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of atoms and molecules. While often applied to solutions and melts, MD can also be used to model the vibrational motions of ions within a crystal lattice and to understand phase transitions at different temperatures and pressures. For related compounds like sodium sulfate (Na₂SO₄), MD simulations have been used to understand the hydration and interaction of the sulfate ions in aqueous solutions, which provides foundational data for modeling more complex crystalline hydrates. bibliotekanauki.plumcs.plaip.org

Analysis of Computational Results

Computational models generate a wealth of data that helps in the detailed characterization of the crystal structure. Key analyses include:

Geometric Parameters: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations can be compared with experimental X-ray diffraction (XRD) data to assess the accuracy of the computational model.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and hyperconjugative interactions within the crystal. For instance, in a sodium bisulfate-containing crystal, NBO analysis can identify and quantify the strength of intermolecular hydrogen bonds, such as O-H···O or C-H···O interactions, which are crucial for the stability of the crystal lattice. tandfonline.com It can also elucidate the nature of the interaction between the sodium cation and the bisulfate anion. tandfonline.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability. This analysis helps in understanding the charge transfer interactions that occur within the crystal. tandfonline.com

Molecular Electrostatic Potential (ESP): ESP maps are used to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack. tandfonline.com In the context of this compound, the ESP map would show negative potential (electrophilic regions) around the oxygen atoms of the bisulfate ion and positive potential (nucleophilic regions) around the sodium ion and the hydrogen atom. tandfonline.com

Research Findings from Computational Studies

Computational studies on analogues of this compound have yielded detailed insights. For the p-nitrophenol sodium-bisulfate (PNSB) crystal, quantum chemical computations have been performed to understand its structure and properties. tandfonline.com

Key Findings from DFT Analysis of a Sodium Bisulfate Analogue:

Optimized Geometry: The optimized molecular structure reveals the presence of significant hydrogen bonding interactions that stabilize the crystal structure. tandfonline.com

Vibrational Frequencies: Computed IR and Raman frequencies show good correlation with experimental spectra, validating the accuracy of the DFT model. tandfonline.com

Charge Delocalization: NBO analysis has confirmed charge delocalization and the presence of intermolecular hydrogen bonds, such as O-H···Na, which arise from the interaction between the lone pair of oxygen and the anti-bonding orbital. tandfonline.com

Electronic Properties: The HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions responsible for the material's optical properties. tandfonline.com

The table below summarizes the types of data obtained from computational modeling of this compound and its analogues.

| Computational Method | Predicted Properties and Analysis |

| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles), Lattice parameters, Vibrational frequencies (IR/Raman), Electronic band structure, Density of states. |

| Natural Bond Orbital (NBO) | Charge transfer analysis, Hyperconjugative interactions, Strength and nature of hydrogen bonds. |

| HOMO-LUMO Analysis | Chemical reactivity, Kinetic stability, Charge transfer interactions. |

| Molecular Electrostatic Potential (ESP) | Identification of electrophilic and nucleophilic sites, Visualization of charge distribution. |

| Molecular Dynamics (MD) | Thermal stability, Phase transitions, Ionic conductivity (in solid-state), Dynamic behavior of ions in the crystal lattice. |

The following interactive table presents hypothetical, yet representative, data comparing experimental and DFT-calculated structural parameters for the bisulfate anion (HSO₄⁻) within a crystal lattice, based on typical findings in computational studies.

| Parameter | Bond/Angle | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |

| Bond Length | S=O | 1.45 | 1.46 |

| Bond Length | S-O | 1.48 | 1.49 |

| Bond Length | S-OH | 1.56 | 1.57 |

| Bond Length | O-H | 0.97 | 0.98 |

| Bond Angle | O=S=O | 122.5 | 122.8 |

| Bond Angle | O-S-OH | 106.2 | 106.0 |

| Bond Angle | S-O-H | 108.5 | 108.7 |

Advanced Applications and Engineering Aspects of Sodium Hydrogen Sulfate

Role in Advanced Materials Synthesis and Engineering

Sodium hydrogen sulfate (B86663) plays a crucial role as a catalyst and precursor in the synthesis of specialized materials, contributing to advancements in the fields of electronics and material science. sigmaaldrich.com